1-(1-Chloroethoxy)-3-methylbutane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15ClO |
|---|---|
Molecular Weight |
150.64 g/mol |
IUPAC Name |
1-(1-chloroethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3 |
InChI Key |
ZTAQZZRFUJEQJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(C)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of 1-(1-Chloroethoxy)-3-methylbutane
Technical Monograph: 1-(1-Chloroethoxy)-3-methylbutane
Part 1: Executive Summary & Structural Identity
1-(1-Chloroethoxy)-3-methylbutane , also known as 1-chloroethyl isopentyl ether , is a specialized
Unlike simple alkyl halides, this compound features a chlorine atom on the
Structural Classification
-
IUPAC Name: 1-(1-Chloroethoxy)-3-methylbutane
-
Common Synonyms: 1-Chloroethyl isopentyl ether; Isopentyl
-chloroethyl ether; 1-Isopentyloxy-1-chloroethane. -
Molecular Formula:
-
Molecular Weight: 150.65 g/mol
-
SMILES: CC(C)CCOC(C)Cl
Part 2: Physical & Chemical Properties
Due to the hydrolytic instability of
Table 1: Physicochemical Profile
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air due to HCl release. |
| Boiling Point | 150–160 °C (Predicted) | Extrapolated from 1-chloroethyl ethyl ether (BP 98°C). |
| Density | ~0.92 g/cm³ | Typical for aliphatic chloroethers. |
| Solubility | Soluble in DCM, THF, Et₂O, Toluene | Reacts violently with water/alcohols. |
| Vapor Pressure | Moderate | Volatile; handle in a fume hood. |
| LogP | ~2.8 (Predicted) | Highly lipophilic promoiety. |
| Stability | Thermally unstable >100°C | Tendency to eliminate HCl to form vinyl ethers. |
Reactivity Profile
-
Electrophilicity: The C-Cl bond is exceptionally labile. The compound reacts rapidly with nucleophiles (carboxylates, alkoxides, amines) to form acetal-like linkages.
-
Hydrolysis: Upon contact with water, it hydrolyzes within seconds to minutes to form acetaldehyde , isopentanol , and hydrochloric acid .
-
Thermal Decomposition: At elevated temperatures or during distillation, it may eliminate HCl to revert to isopentyl vinyl ether .
Part 3: Synthesis & Production
The synthesis of 1-(1-Chloroethoxy)-3-methylbutane is typically performed via two primary routes. The Vinyl Ether Route is preferred for high purity as it avoids the formation of water.
Route A: Addition of HCl to Vinyl Ether (Preferred)
This method is atom-economical and produces high-purity material without water byproducts.
Route B: Aldehyde-Alcohol Condensation (Classic)
Suitable for in situ generation where isolation is not required.
DOT Diagram: Synthesis Pathways
Figure 1: Synthetic pathways for 1-(1-Chloroethoxy)-3-methylbutane. Route A (blue) is preferred for isolation.
Part 4: Applications in Drug Development
The primary utility of 1-(1-Chloroethoxy)-3-methylbutane is as a prodrug-forming reagent . It is used to mask polar functional groups (carboxylic acids, alcohols) to improve physicochemical properties.
Prodrug Strategy: Acetal Esters
By reacting a drug containing a carboxylic acid (
-
Benefit: The isopentyl group significantly increases lipophilicity (
), enhancing passive diffusion across biological membranes (e.g., intestinal epithelium, blood-brain barrier). -
Activation: Once in systemic circulation, ubiquitous esterases hydrolyze the terminal ester bond. The resulting hemiacetal intermediate spontaneously collapses, releasing the active drug, acetaldehyde, and isopentanol (a generally recognized as safe, or GRAS, flavoring agent).
Comparison with Other Promoiety Reagents
-
Chloromethyl methyl ether (MOM-Cl): Carcinogenic, produces formaldehyde (toxic).
-
1-Chloroethyl ethyl ether: Standard, but less lipophilic.
-
1-(1-Chloroethoxy)-3-methylbutane:Higher lipophilicity due to the C5 isopentyl chain, offering better membrane permeability for highly polar drugs.
DOT Diagram: Prodrug Activation Mechanism
Figure 2: Mechanism of prodrug synthesis and bio-activation.
Part 5: Experimental Protocols
Caution: All procedures must be performed in a fume hood. The reagent is a potential alkylating agent and lachrymator.
Protocol A: Synthesis of 1-(1-Chloroethoxy)-3-methylbutane (Route A)
-
Setup: Equip a 250 mL three-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube.
-
Reagent: Charge the flask with Isopentyl Vinyl Ether (11.4 g, 100 mmol). Cool to 0°C using an ice/salt bath.
-
Addition: Slowly bubble dry HCl gas into the stirred liquid. Maintain temperature
. -
Monitoring: Monitor reaction progress by NMR or weight gain (theoretical gain = 3.65 g). The reaction is complete when the theoretical weight is reached or saturation is evident.
-
Workup: Degas the mixture with dry nitrogen to remove excess HCl.
-
Purification: The crude product is often pure enough for use. If necessary, distill rapidly under reduced pressure (high vacuum) at low temperature. Do not heat above 60°C to avoid decomposition.
Protocol B: General Prodrug Synthesis (Esterification)
-
Reactants: Dissolve the carboxylic acid drug (10 mmol) in dry DMF or DCM.
-
Base: Add Cesium Carbonate (
, 15 mmol) or Triethylamine (15 mmol). -
Alkylation: Add 1-(1-Chloroethoxy)-3-methylbutane (12 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (neutralized with 1% triethylamine to prevent acid-catalyzed hydrolysis of the acetal ester).
Part 6: Safety & Handling (SDS Summary)
-
Hazard Class: Alkylating Agent.
-
Carcinogenicity: Suspected human carcinogen (Category 2). Structurally related to bis(chloromethyl) ether. Handle with extreme caution.
-
Flammability: Flammable liquid. Flash point estimated < 50°C.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Quench with aqueous ammonia or sodium hydroxide solution to hydrolyze the chloride before disposal.
References
-
Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7(3), 255-270. Link
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Prodrug Design).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for -haloether synthesis).
-
Ettmayer, P., et al. (2004). "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry, 47(10), 2393-2404. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Use of acetals as protecting groups).
Sources
Technical Guide: Stability and Storage of 1-(1-Chloroethoxy)-3-methylbutane
Executive Summary
1-(1-Chloroethoxy)-3-methylbutane (also known as Isoamyl
Critical Warning: This compound is chemically distinct from the stable alkyl halide 1-chloro-3-methylbutane (Isoamyl chloride, CAS 107-84-6). Unlike the stable alkyl chloride, the
Chemical Identity & Properties
To ensure accurate handling, one must distinguish this reactive ether from its stable isomers.
| Property | Description |
| IUPAC Name | 1-(1-Chloroethoxy)-3-methylbutane |
| Common Name | Isoamyl |
| Chemical Structure | |
| Molecular Formula | |
| Molecular Weight | 150.65 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~50–60°C at 15 mmHg (Estimated; typically distilled under vacuum) |
| Reactivity Class |
Stability Profile
The instability of 1-(1-Chloroethoxy)-3-methylbutane arises from the presence of a good leaving group (chloride) on the carbon
Hydrolysis (Moisture Sensitivity)
This is the primary failure mode. Upon contact with trace moisture, the compound undergoes rapid hydrolysis.[2] The reaction is autocatalytic because the generated HCl further protonates the ether oxygen, accelerating cleavage.
Mechanism:
-
Water attacks the electrophilic
-carbon. -
Displacement of chloride forms a hemiacetal intermediate.
-
Collapse of the hemiacetal releases acetaldehyde and isoamyl alcohol.
Thermal Decomposition
At elevated temperatures (>25°C) or during distillation without acid scavengers, the compound can eliminate HCl to form the corresponding vinyl ether (1-(vinyloxy)-3-methylbutane).
Decomposition Pathway Diagram
Figure 1: Primary decomposition pathways showing hydrolysis and thermal elimination risks.
Storage Protocols
Due to the autocatalytic nature of its decomposition (HCl promotes further degradation), a "Self-Validating" storage system is required. This means the storage conditions must actively prevent the initiation steps of decomposition.
The "Deep Cold & Inert" Standard
Objective: Immobilize the molecules to prevent elimination and exclude water to prevent hydrolysis.
| Parameter | Specification | Rationale |
| Temperature | -20°C or lower | Suppresses thermal elimination of HCl. |
| Atmosphere | Argon or Nitrogen (Dry) | Prevents ingress of atmospheric moisture. Argon is preferred as it is heavier than air, forming a better blanket. |
| Container | Schlenk Flask or Teflon-lined Vial | Glass prevents leaching; Teflon (PTFE) liners resist corrosion by trace HCl. Avoid standard polyethylene caps. |
| Stabilizers | None (Usually) | Sometimes stored over activated 4Å molecular sieves or trace |
Storage Workflow
Figure 2: Step-by-step containment workflow to ensure long-term stability.
Handling & Safety (E-E-A-T)
Expert Insight:
Engineering Controls
-
Primary Containment: Handle only in a chemical fume hood or an inert atmosphere glovebox.
-
Equipment: Use oven-dried glassware. Syringes and needles must be purged with inert gas before touching the liquid.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (outer) and Laminate (inner) is recommended due to the penetrating nature of ethers.
-
Respiratory: If outside a glovebox, a full-face respirator with organic vapor/acid gas cartridges is a secondary safeguard, though fume hood use is mandatory.
Emergency Neutralization
In case of a spill, do not use water (which generates HCl gas).
-
Protocol: Cover with a mixture of sand and solid sodium carbonate (
) or calcium carbonate. This absorbs the liquid and neutralizes the acid slowly.
Quality Control (Self-Validation)
Before using the reagent in critical synthesis, validate its purity. Decomposition is easily detectable via
Method: Dilute a small aliquot in dry
| Signal | Chemical Shift ( | Interpretation |
| Target: | ~5.6 – 5.8 ppm (q) | Quartet corresponding to |
| Impurity: Acetaldehyde | ~9.8 ppm (q) | Indicates hydrolysis. |
| Impurity: Vinyl Ether | ~4.0 – 4.5 ppm (m) | Indicates thermal elimination. |
| Impurity: Isoamyl Alcohol | ~3.6 ppm (t) | Indicates hydrolysis. |
Acceptance Criteria: >95% integration of the
References
-
Safety of
-Haloethers : U.S. Department of Health and Human Services. Report on Carcinogens, 15th Edition: Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether. National Toxicology Program. Link -
General Synthesis & Reactivity : Bailey, W. F., et al. "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, vol. 70, no. 26, 2005, pp. 10938–10939. Link
-
Hydrolysis Mechanisms: Jones, D. M., & Wood, N. F. "The Hydrolysis of Some
-Halo-ethers." Journal of the Chemical Society, 1964, pp. 5400-5406. Link -
Handling of Air-Sensitive Reagents : Aldrich Chemical Co. Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich. Link
Sources
The Carcinogenic Potential of Substituted α-Chloroethers: A Mechanistic and Methodological Evaluation
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted α-chloroethers are a class of highly reactive alkylating agents with historical and ongoing relevance in chemical synthesis. However, their utility is overshadowed by significant toxicological concerns. This technical guide provides a comprehensive examination of the carcinogenic potential of these compounds, consolidating evidence from human epidemiology, animal bioassays, and in vitro genotoxicity studies. We delve into the core chemical mechanisms underpinning their carcinogenicity, focusing on their role as direct-acting genotoxic agents that induce DNA alkylation. Key structure-activity relationships (SAR) are analyzed to explain the variance in carcinogenic potency across different analogues. Furthermore, this guide presents detailed, field-proven experimental protocols for assessing carcinogenicity, including in vivo rodent bioassays and in vitro mutagenicity tests, explaining the causality behind critical methodological choices. Visual workflows and mechanistic diagrams are provided to enhance understanding. This document serves as an authoritative resource for professionals in research and drug development, aiming to foster a deeper understanding of the risks associated with α-chloroethers and to provide a robust framework for their toxicological evaluation.
Introduction to α-Chloroethers
An α-chloroether is an organic compound containing a chlorine atom and an ether oxygen atom attached to the same carbon. This "α" positioning creates a highly reactive electrophilic center, making these compounds potent alkylating agents. While valuable in organic synthesis for introducing functional groups like the methoxymethyl (MOM) ether, their high reactivity is also the source of their biological hazard.[1][2]
The most well-studied members of this class are bis(chloromethyl) ether (BCME) and technical-grade chloromethyl methyl ether (CMME), the latter of which is often contaminated with BCME.[3] The discovery of a dramatically increased risk of lung cancer among workers occupationally exposed to these chemicals in the 1970s led to their classification as potent human carcinogens and spurred extensive research into their toxicological properties.[3][4][5][6] This guide synthesizes the critical findings from this body of research to provide a modern, in-depth perspective.
Consolidated Evidence for Carcinogenicity
The classification of α-chloroethers as carcinogens is supported by a robust and consistent body of evidence spanning human, animal, and cellular studies.
Human Evidence: Occupational Exposure
Numerous epidemiological studies and case reports have unequivocally demonstrated that occupational exposure to BCME and technical-grade CMME causes lung cancer, predominantly small-cell carcinoma.[3][6][7][8] Key findings from these human studies include:
-
Increased Risk: A tenfold or greater increase in the relative risk of lung cancer has been observed among heavily exposed workers.[4][6]
-
Dose-Response Relationship: The risk of developing lung cancer increases with both the duration and cumulative level of exposure.[3][7]
-
Reduced Latency: The time between first exposure and cancer diagnosis is often shorter in individuals with higher exposures.[6]
These studies provide sufficient evidence in humans for the carcinogenicity of BCME and technical-grade CMME, leading to their classification as Group 1 carcinogens ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[6][9][10]
Animal Studies: In Vivo Corroboration
Controlled studies in experimental animals have consistently corroborated the findings from human epidemiology. Various routes of administration have been shown to induce tumors in multiple species, demonstrating the potent carcinogenic activity of these compounds.
-
Inhalation: Exposure to BCME vapor caused lung and nasal cavity tumors in rats and lung tumors in mice.[3][8][11] Even brief exposures to low concentrations (0.1 ppm) resulted in a high incidence of respiratory tract tumors.[8][9] Technical-grade CMME also produced respiratory tract tumors in rats and hamsters.[3][6]
-
Dermal Application: Skin painting with BCME induced benign skin papillomas and malignant squamous-cell carcinomas in mice.[3][8]
-
Subcutaneous Injection: BCME injection resulted in sarcomas at the injection site in both mice and rats.[3][12]
These animal studies provide sufficient evidence for the carcinogenicity of BCME and limited but suggestive evidence for CMME.[9]
In Vitro Evidence: Genotoxicity and Mutagenicity
In vitro assays confirm that α-chloroethers are genotoxic, meaning they directly damage DNA.
-
Mutagenicity: BCME and CMME have been shown to cause mutations in bacterial assays (e.g., the Ames test).[3][6]
-
DNA Damage: BCME induces unscheduled DNA synthesis (a marker of DNA repair) in cultured human cells.[3][6][7]
-
Chromosomal Aberrations: A slight increase in chromosomal aberrations was noted in the white blood cells of workers exposed to BCME or CMME.[3][6]
This strong evidence of genotoxicity provides the mechanistic foundation for the carcinogenicity observed in both humans and animals.[9]
Mechanistic Insights into Carcinogenicity
The carcinogenicity of α-chloroethers is a direct consequence of their chemical structure and high reactivity. Unlike many chemical carcinogens that require metabolic activation, α-chloroethers are potent, direct-acting alkylating agents.[13]
High Reactivity and Direct DNA Alkylation
The defining feature of an α-chloroether is the placement of an electronegative oxygen and chlorine on the same carbon atom. This arrangement makes the C-Cl bond highly polarized and susceptible to cleavage, forming a resonance-stabilized carbocation. This electrophilic intermediate readily attacks nucleophilic sites on biological macromolecules, most critically, on DNA.[14]
The primary mechanism of their genotoxicity is the covalent binding (alkylation) to DNA bases.[15][16] While multiple sites on DNA can be alkylated, reaction with the N7 position of guanine is often a predominant adduct.[17] This modification of the DNA structure can lead to:
-
Mispairing during DNA replication: The adducted base may be misread by DNA polymerase, leading to point mutations in the next generation of cells.
-
Replication blockage: The DNA adduct can physically block the progression of the replication fork, potentially leading to strand breaks and larger chromosomal damage.[16]
-
Depurination: The alkylated base can become unstable and detach from the deoxyribose backbone, creating an apurinic site which is itself mutagenic if not repaired correctly.
If these DNA lesions are not repaired before cell division, they can become fixed as permanent mutations. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of cancer.
Proposed Carcinogenic Pathway
The progression from exposure to cancer can be visualized as a multi-step process rooted in the chemical reactivity of the α-chloroether.
Diagram 1: Proposed mechanism of carcinogenesis for α-chloroethers, from initial exposure to malignant transformation.
Structure-Activity Relationships (SAR)
Not all substituted α-chloroethers exhibit the same level of carcinogenic potency. Decades of research have established clear structure-activity relationships (SAR) that govern their biological activity.[5][18][19] Understanding these principles is crucial for predicting the potential hazard of novel or less-studied analogues.
Key SAR Principles for α-Chloroether Carcinogenicity:
-
Bifunctionality Increases Potency: Bifunctional α-chloroethers, such as BCME, which have two reactive chloroalkyl groups, are significantly more carcinogenic than their monofunctional counterparts like CMME.[20] The ability to cross-link DNA or other macromolecules is a likely reason for this enhanced potency.
-
Proximity of Chlorine to Ether Oxygen: The carcinogenic activity is greatest when the chlorine is on the α-carbon (the carbon adjacent to the ether oxygen). As the chlorine atom is moved further down the alkyl chain, the reactivity and carcinogenic potential decrease.[20]
-
Alkyl Chain Length: Carcinogenic activity tends to decrease as the length of the alkyl chain increases.[20] This is likely due to steric hindrance and changes in the stability of the carbocation intermediate.
These relationships are summarized in the table below.
Table 1: Summary of Structure-Activity Relationships for α-Chloroethers
| Structural Feature | Impact on Carcinogenic Potency | Rationale | Example |
|---|---|---|---|
| Functionality | Bifunctional > Monofunctional | Ability to form DNA cross-links, increasing genotoxic damage. | BCME is more potent than CMME.[20] |
| Cl Position | α-position is most potent | Maximizes electronic stabilization of the carbocation intermediate, enhancing reactivity. | α-chloroethers are more reactive carcinogens than β- or γ-chloroethers.[20] |
| Alkyl Chain | Shorter chain > Longer chain | Less steric hindrance and higher reactivity of the electrophilic center. | Carcinogenicity decreases as alkyl chain length increases.[20] |
A study comparing several di- and trifunctional α-chloroethers in mice found that compounds like bis-1,2-(chloromethoxy)ethane and bis-1,4-(chloromethoxy)-p-xylene produced notable tumor incidences, while analogues with longer linking chains like bis-1,6-(chloromethoxy)hexane were less active.[12]
Experimental Protocols for Carcinogenicity Assessment
Assessing the carcinogenic potential of a novel substituted α-chloroether requires a multi-pronged approach, combining in vivo and in vitro methods.[21][22] The protocols described here represent standard, robust methodologies designed to produce reliable and interpretable data.
Protocol: In Vivo Rodent Carcinogenicity Bioassay (Inhalation)
This protocol outlines a chronic inhalation study in rats, a "gold standard" method for assessing the carcinogenicity of volatile or aerosolized compounds.[21]
Causality Behind Experimental Choices:
-
Species: Rats are commonly used due to their well-characterized background tumor rates and susceptibility to respiratory tract tumors from inhaled carcinogens.
-
Route: Inhalation is chosen as it is a primary route of potential human occupational exposure.[3]
-
Duration: A lifetime or 2-year exposure period is necessary to allow for the long latency period of tumor development.[23]
-
Dose Levels: Multiple dose levels, including a Maximum Tolerated Dose (MTD), are used to establish a dose-response relationship.
Step-by-Step Methodology:
-
Preliminary Range-Finding: Conduct a short-term (e.g., 28-day) inhalation study with a small number of animals to determine the MTD. The MTD is the highest dose that does not cause life-threatening toxicity or reduce body weight by more than 10%.
-
Animal Allocation: Randomly assign young adult rats (e.g., Sprague-Dawley, 6-8 weeks old) to at least four groups (50 animals/sex/group):
-
Control Group (filtered air only)
-
Low-Dose Group
-
Mid-Dose Group
-
High-Dose Group (MTD)
-
-
Exposure: Expose animals for 6 hours/day, 5 days/week for up to 24 months in whole-body inhalation chambers. Maintain and monitor chamber concentrations of the test article continuously.
-
Clinical Observation: Observe animals twice daily for signs of toxicity. Record body weights weekly for the first 3 months and monthly thereafter.
-
Necropsy and Histopathology: At the end of the study (or for animals that die prematurely), perform a full necropsy. Collect all major organs and any visible lesions. Pay special attention to the entire respiratory tract (nasal passages, trachea, lungs).
-
Pathological Examination: Tissues are fixed, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically by a board-certified veterinary pathologist.
-
Data Analysis: Statistically compare the incidence of tumors in the exposed groups to the control group. Analyze for a dose-dependent increase in tumor formation.
Protocol: In Vitro Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a rapid and widely used screening assay to detect the mutagenic potential of a chemical.[24][25] It uses several strains of Salmonella typhimurium that are engineered with mutations in the gene required to synthesize the amino acid histidine, rendering them unable to grow without it. A mutagenic chemical can cause a reverse mutation that restores the gene's function, allowing the bacteria to grow.
Causality Behind Experimental Choices:
-
Bacterial Strains: A panel of strains (e.g., TA98, TA100, TA1535, TA1537) is used because they detect different types of mutations (frameshift vs. base-pair substitutions).
-
Metabolic Activation (S9 Mix): While α-chloroethers are typically direct-acting, the protocol must include a condition with an S9 fraction (a liver homogenate). This is a self-validating step to determine if metabolic activation can either increase or decrease the mutagenic response, making the assay comprehensive.
-
Controls: Positive and negative controls are critical to ensure the test system is working correctly and to establish a baseline for comparison.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound. Prepare positive controls (known mutagens specific for each strain) and a negative control (solvent vehicle).
-
Assay Setup (Plate Incorporation Method):
-
To a test tube, add:
-
0.1 mL of an overnight culture of a Salmonella tester strain.
-
0.1 mL of the test compound dilution (or control).
-
0.5 mL of S9 mix (for metabolic activation) or phosphate buffer (for direct-acting).
-
-
Incubate briefly at 37°C.
-
-
Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to the tube, mix gently, and pour onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A positive result is typically defined as a dose-related increase in the number of revertant colonies that is at least double the background (negative control) count.
Overall Assessment Workflow
The integration of these assays into a logical workflow provides a comprehensive framework for evaluating a novel α-chloroether.
Diagram 2: A tiered experimental workflow for assessing the carcinogenic potential of a novel substituted α-chloroether.
Risk Assessment and Safe Handling
Given their proven carcinogenicity, substituted α-chloroethers must be handled with extreme caution.
-
Regulatory Classification: BCME and technical-grade CMME are classified as Group 1 carcinogens by IARC.[6] The U.S. Occupational Safety and Health Administration (OSHA) has stringent regulations for their handling.[4] Any novel α-chloroether should be treated as a potential carcinogen until proven otherwise.
-
Safe Handling:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood or glove box to prevent inhalation exposure.[26][27]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., Viton® or polyvinyl alcohol).[28]
-
Waste Disposal: All contaminated waste (glassware, PPE, solutions) must be disposed of as hazardous chemical waste according to institutional and local regulations.[26][29] Do not pour α-chloroether waste down the drain.
-
Conclusion and Future Perspectives
The evidence is overwhelming that substituted α-chloroethers, particularly BCME and CMME, are potent, direct-acting genotoxic carcinogens. Their reactivity, driven by the unique α-chloroether moiety, leads to DNA alkylation, mutation, and ultimately, cancer. The established structure-activity relationships provide a valuable framework for predicting the hazards of other compounds in this class.
For researchers and drug development professionals, a thorough understanding of these risks is not optional. The use of any α-chloroether requires stringent safety protocols and a comprehensive toxicological assessment, following the workflows outlined in this guide. Future research should focus on developing safer synthetic equivalents and highly sensitive methods for detecting DNA adducts as biomarkers of exposure and effect. By synthesizing the knowledge from decades of research, we can better mitigate the risks posed by this chemically useful but biologically hazardous class of compounds.
References
-
National Toxicology Program, Department of Health and Human Services. (n.d.). Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens. National Center for Biotechnology Information. [Link]
-
Van Duuren, B. L., Goldschmidt, B. M., Katz, C., Seidman, I., & Paul, J. S. (1975). Carcinogenic activity of di- and trifunctional alpha-chloro ethers and of 1,4-dichlorobutene-2 in ICR/HA swiss mice. PubMed. [Link]
-
Office of Environmental Health Hazard Assessment. (2011). Chloroalkyl ethers. OEHHA. [Link]
-
Drew, R. T., Laskin, S., Kuschner, M., & Nelson, N. (1975). Inhalation carcinogenicity of alpha halo ethers. I. The acute inhalation toxicity of chloromethyl methyl ether and bis(chloromethyl)ether. PubMed. [Link]
-
Cheng, S., Chen, Z., Xia, Y., Chen, D., & Wu, W. (2015). Mosquito coil exposure associated with small cell lung cancer: A report of three cases. Spandidos Publications. [Link]
-
U.S. Environmental Protection Agency. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. EPA. [Link]
-
Agency for Toxic Substances and Disease Registry. (1989). Toxicological Profile for Bis(Chloromethyl)Ether (BCME). National Center for Biotechnology Information. [Link]
-
International Agency for Research on Cancer. (2012). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In Chemical Agents and Related Occupations. National Center for Biotechnology Information. [Link]
-
Van Duuren, B. L., Katz, C., Goldschmidt, B. M., Frenkel, K., & Sivak, A. (1972). Carcinogenicity of halo-ethers. II. Structure-activity relationships of analogs of bis(chloromethyl)ether. PubMed. [Link]
-
Shvartsbart, A., Zificsak, C. A., & Meggers, E. (2018). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. National Center for Biotechnology Information. [Link]
-
Garbers, C. F., & Scott, F. (1980). Electrophilic addition of a-chloromethyl methyl ether to alkenylarenes. Synthesis of cyclamen aldehyde. Sabinet. [Link]
-
Study.com. (n.d.). Wittig reactions with the following a-chloroethers can be used for the synthesis of aldehydes and... Homework.Study.com. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Bis-Chloromethyl Ether. [Link]
-
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. ACS Publications. [Link]
-
Nelson, N. (1976). The chloroethers--occupational carcinogens: a summary of laboratory and epidemiology studies. PubMed. [Link]
-
Bodell, W. J., & Pongracz, K. (1999). Effect of cations on the formation of DNA alkylation products in DNA reacted with 1-(2-Chloroethyl)-1-nitrosourea. PubMed. [Link]
-
Bertino, J. R. (Ed.). (2017). In Vitro-In Vivo Carcinogenicity. In Encyclopedia of Cancer. PubMed. [Link]
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Methodological & Application
Protocol for protecting primary alcohols with 1-(1-Chloroethoxy)-3-methylbutane
An Application Guide and Protocol for the Protection of Primary Alcohols Using 1-(1-Chloroethoxy)-3-methylbutane
Introduction: The Strategic Role of Alcohol Protection in Synthesis
In the intricate landscape of multi-step organic synthesis, the hydroxyl group presents a unique challenge. Its amphoteric nature—acting as a nucleophile, an electrophile upon protonation, and a mild acid—endows it with versatile reactivity. However, this same reactivity can be a liability, interfering with intended transformations elsewhere in a molecule. For instance, the acidic proton of an alcohol is incompatible with organometallic reagents such as Grignard or organolithium reagents, leading to their consumption via a simple acid-base reaction rather than the desired C-C bond formation.[1]
To navigate this, chemists employ a "protecting group" strategy: a three-step sequence involving the introduction of a temporary blocking group, execution of the desired reaction, and subsequent removal of the protector.[2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups, and it must be robust to the reaction conditions it is intended to shield against.[3]
Acetal-based protecting groups, such as the one derived from 1-(1-Chloroethoxy)-3-methylbutane, are a cornerstone of this strategy. They convert the alcohol into an ether-like linkage that is stable across a wide pH range (typically 4-12) and inert to a variety of nucleophiles, bases, and redox reagents.[4] This guide provides a comprehensive overview and detailed protocols for the use of 1-(1-Chloroethoxy)-3-methylbutane, an α-chloro ether analogous to the well-known methoxymethyl chloride (MOM-Cl), for the selective protection of primary alcohols.
Reagent Profile and Safety Considerations
Reagent: 1-(1-Chloroethoxy)-3-methylbutane CAS Number: Not readily available; structural analog of other α-chloro ethers. Molecular Formula: C₇H₁₅ClO Appearance: Likely a colorless to pale yellow liquid.[5][6]
Core Reactivity: The key to this reagent's function is the C-Cl bond, which is activated towards nucleophilic substitution by the adjacent oxygen atom. This oxygen can stabilize the developing positive charge on the carbon during the transition state, making it highly susceptible to attack by even neutral nucleophiles like alcohols.
Safety Precautions: Alpha-chloro ethers as a class of compounds warrant significant handling precautions. The archetypal reagent, chloromethyl methyl ether (MOM-Cl), is a regulated carcinogen that functions as a potent alkylating agent.[7] By structural analogy, 1-(1-Chloroethoxy)-3-methylbutane should be handled as a suspected carcinogen and a lachrymator.
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient; butyl rubber or laminate gloves are preferred), a flame-retardant lab coat, and splash-proof safety goggles.[10]
-
Incompatibilities: The reagent is incompatible with strong acids, bases, and oxidizing agents. It is also moisture-sensitive and should be stored under an inert atmosphere.[9][10]
-
Quenching: Any residual reagent should be quenched carefully with an aqueous solution, such as saturated sodium bicarbonate, to decompose it before disposal.[7]
Mechanism of Protection: Acetal Formation
The protection of an alcohol with 1-(1-Chloroethoxy)-3-methylbutane proceeds via a nucleophilic substitution reaction. Due to the steric hindrance and electronic properties of the reagent, it shows a preference for less hindered primary alcohols over secondary and tertiary alcohols, enabling a degree of chemoselectivity.
The reaction is typically performed in the presence of a sterically hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, or Hünig's base). The role of the base is crucial; it does not deprotonate the alcohol first but rather serves to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[11] This prevents the accumulation of acid, which could otherwise catalyze the removal of the newly formed protecting group.
Experimental Protocol: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol (e.g., benzyl alcohol) as a model substrate.
Materials and Equipment:
-
Primary alcohol (1.0 eq.)
-
1-(1-Chloroethoxy)-3-methylbutane (1.2 - 1.5 eq.)
-
N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert gas (N₂ or Ar) supply
-
Syringes and needles
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (1.5 eq.) via syringe, followed by the dropwise addition of 1-(1-Chloroethoxy)-3-methylbutane (1.2 eq.).
-
Scientist's Note: Cooling the reaction to 0 °C helps to control the initial exotherm and minimize potential side reactions. Adding the chloroether dropwise ensures the base is always in excess to immediately neutralize the generated HCl.[7]
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.
-
Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any remaining chloroether and neutralize the DIPEA·HCl salt.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Scientist's Note: The NaHCO₃ wash is critical for removing the acidic salt byproduct. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Workup - Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure protected alcohol.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants, and relatively unreactive. |
| Base | N,N-Diisopropylethylamine (DIPEA) | Sterically hindered, non-nucleophilic base prevents competition with the alcohol.[11] |
| Equivalents | 1.2-1.5 eq. Chloroether, 1.5-2.0 eq. Base | A slight excess of reagents ensures complete conversion of the limiting alcohol. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and allows for a smooth reaction.[7] |
| Workup | Aqueous NaHCO₃ wash | Quenches the reaction and removes acidic byproducts. |
Mechanism of Deprotection: Acid-Catalyzed Hydrolysis
The key to the utility of acetal protecting groups is their lability under acidic conditions. The deprotection is essentially the reverse of the formation reaction: an acid-catalyzed hydrolysis.
The reaction is initiated by the protonation of one of the ether oxygens by a strong acid. This creates a good leaving group, which can depart to form a resonance-stabilized oxonium ion. This electrophilic intermediate is then readily attacked by a nucleophile, such as water or the alcohol solvent, to release the original primary alcohol.
Experimental Protocol: Deprotection of the Protected Alcohol
This protocol provides a general method for the acidic cleavage of the protecting group to regenerate the primary alcohol.
Materials and Equipment:
-
Protected alcohol (1.0 eq.)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)
-
Round-bottom flask, magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or DCM for extraction
-
Standard workup and purification equipment as listed previously
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the protected alcohol (1.0 eq.) in a suitable solvent like methanol or a THF/water mixture.
-
Acid Addition: Add a catalytic amount of concentrated acid (e.g., a few drops of conc. HCl or 0.1 eq. of TFA).
-
Scientist's Note: The reaction is catalytic in acid. The choice of acid and solvent depends on the substrate's sensitivity. For very sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) can be used.[1]
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by TLC. Deprotection is often rapid, typically complete within 1-4 hours.
-
Workup - Quenching: Once complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup - Extraction: If necessary, remove the organic solvent (MeOH or THF) on a rotary evaporator. Extract the aqueous residue with ethyl acetate or DCM (3x).
-
Workup - Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude alcohol can be purified by flash column chromatography if necessary, though often the product is of high purity after a simple workup.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol or THF/H₂O | Protic solvents can participate in the mechanism and aid solubility. |
| Acid Catalyst | Conc. HCl, TFA, p-TsOH | Strong Brønsted acids efficiently catalyze acetal hydrolysis.[4][11] |
| Temperature | Room Temperature | Deprotection is typically facile and does not require heating. |
| Workup | Aqueous NaHCO₃ wash | Neutralizes the acid catalyst to prevent further reactions during workup. |
References
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SlideShare. Protection of OH group of alcohol. [Online] Available at: [Link]
-
Thermo Fisher Scientific. Safety Data Sheet for 1-Chloro-3-methylbutane (alternative). [Online] Available at: [Link]
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Organic Syntheses. PREPARATION AND USE OF CHLOROMETHYL METHYL ETHER IN A TOLUENE SOLUTION FOR THE PROTECTION OF A SECONDARY ALCOHOL: 1-METHOXYMETHYL-1-PHENYLETHANE. [Online] Org. Synth. 2008, 85, 10. Available at: [Link]
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OpenStax. Protection of Alcohols – Organic Chemistry. [Online] Available at: [Link]
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Organic Chemistry Tutor. Alcohol Protecting Groups. [Online] Available at: [Link]
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Chemistry LibreTexts. 17.8: Protection of Alcohols. [Online] Available at: [Link]
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AdiChemistry. METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Online] Available at: [Link]
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Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Online] Available at: [Link]
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ResearchGate. An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. [Online] Available at: [Link]
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Semantic Scholar. A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. [Online] Available at: [Link]
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ResearchGate. Synthesis of the chlorosilane 1a and alcohol protection. [Online] Available at: [Link]
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Organic Syntheses. DI-tert-BUTOXYACETYLENE AND DI-tert-BUTOXYETHYNE. [Online] Org. Synth. 1980, 59, 47. Available at: [Link]
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Science of Synthesis. Product Class 8: Ethers as Protecting Groups. [Online] Available at: [Link]
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ResearchGate. Efficient Chemoselective Deprotection of Silyl Ethers Using Catalytic 1-Chloroethyl Chloroformate in Methanol. [Online] Available at: [Link]
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Semantic Scholar. Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. [Online] Available at: [Link]
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LookChem. Cas 107-84-6,1-CHLORO-3-METHYLBUTANE. [Online] Available at: [Link]
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Organic Letters. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. [Online] Available at: [Link]
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ACS Publications. En Route to a Practical Primary Alcohol Deoxygenation. [Online] Available at: [Link]
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Probing the Mechanistic Landscape: Solvent Effects on the Reactivity of 1-(1-Chloroethoxy)-3-methylbutane
Abstract
This application note provides a comprehensive guide to investigating the influence of solvent on the reactivity of the α-chloroether, 1-(1-chloroethoxy)-3-methylbutane. The solvolysis of this substrate serves as a model system to explore the continuum of nucleophilic substitution mechanisms, from S({N})1 to S({N})2 pathways. We present detailed protocols for kinetic analysis using in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, product identification via Gas Chromatography-Mass Spectrometry (GC-MS), and interpretation of the data using the Grunwald-Winstein equation. The causality behind experimental choices is elucidated to provide a framework for designing robust mechanistic studies.
Introduction: The Critical Role of the Solvent Environment
The solvent in which a chemical reaction occurs is not a passive bystander; it is an active participant that can profoundly influence reaction rates and mechanistic pathways.[1][2][3] For reactions involving charge separation in the transition state, such as nucleophilic substitutions, the choice of solvent can dictate whether the reaction proceeds through a stepwise (S({N})1) or a concerted (S({N})2) mechanism. 1-(1-Chloroethoxy)-3-methylbutane, an α-chloroether, is an excellent substrate for studying these effects. The presence of the oxygen atom adjacent to the reactive carbon center can stabilize a developing positive charge, making it susceptible to solvent-dependent mechanistic shifts. Understanding these solvent effects is paramount in drug development and process chemistry, where controlling reaction outcomes is critical for yield, purity, and scalability.
This guide will walk through the theoretical underpinnings and practical execution of a study to quantify the solvent effects on the reactivity of 1-(1-chloroethoxy)-3-methylbutane.
Theoretical Framework: Unraveling the S({N})1/S({N})2 Dichotomy
The reactivity of 1-(1-chloroethoxy)-3-methylbutane is expected to lie on the borderline between S({N})1 and S({N})2 mechanisms.
-
The S(_{N})1 Pathway: This stepwise mechanism involves the formation of a carbocation intermediate in the rate-determining step.[4] Polar protic solvents, such as water and alcohols, are adept at stabilizing this charged intermediate through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction rate.[4]
-
The S({N})2 Pathway: This concerted mechanism involves a backside attack by a nucleophile, proceeding through a single transition state. Polar aprotic solvents, like acetone or DMSO, are preferred for S({N})2 reactions as they can solvate the counter-ion of the nucleophile while leaving the nucleophile itself relatively "naked" and more reactive.
The structure of 1-(1-chloroethoxy)-3-methylbutane, with its potential for resonance stabilization of a carbocation by the adjacent oxygen atom, suggests a propensity for an S({N})1-like mechanism. However, the secondary nature of the carbon center does not entirely preclude an S({N})2 pathway. The solvent will play a decisive role in tipping the balance.
The Grunwald-Winstein Equation: A Quantitative Tool
To quantify the influence of the solvent, we will employ the Grunwald-Winstein equation[5][6][7][8]:
log(k/k(_{0})) = mY
Where:
-
k is the rate constant of the reaction in a given solvent.
-
k(_{0}) is the rate constant in the reference solvent (80% ethanol/20% water).
-
m is the sensitivity of the substrate to the ionizing power of the solvent.
-
Y is a measure of the solvent's ionizing power.
A high 'm' value (close to 1) is indicative of an S({N})1 mechanism, signifying a high sensitivity to the solvent's ability to stabilize a carbocation. Conversely, a low 'm' value suggests a more S({N})2-like character with less charge separation in the transition state.[5] For reactions with a significant contribution from solvent nucleophilicity, the extended Grunwald-Winstein equation can be used.[7][9]
Experimental Design & Protocols
This section outlines the detailed protocols for synthesizing the substrate, conducting kinetic experiments across a range of solvents, and analyzing the resulting products.
Synthesis of 1-(1-Chloroethoxy)-3-methylbutane
The synthesis of α-chloroethers can be achieved through various methods. A common approach is the reaction of an acetal with an acid chloride.[10]
Protocol 3.1: Synthesis of 1-(1-Chloroethoxy)-3-methylbutane
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1-diethoxy-3-methylbutane (1 equivalent) dissolved in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes with gentle stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by ¹H NMR. The disappearance of the acetal signals and the appearance of new signals corresponding to the α-chloroether and ethyl acetate will indicate the reaction's progress.
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 1-(1-chloroethoxy)-3-methylbutane.
Kinetic Studies by In-Situ NMR Spectroscopy
In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics in real-time.[11][12][13][14][15]
Protocol 3.2: Kinetic Analysis via ¹H NMR
-
Sample Preparation: In a clean, dry NMR tube, dissolve a known concentration of 1-(1-chloroethoxy)-3-methylbutane (e.g., 0.1 M) in the desired deuterated solvent (e.g., CDCl₃, Acetone-d₆, CD₃OD, D₂O).
-
Internal Standard: Add a small amount of an inert internal standard with a known concentration and a simple, well-resolved NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired reaction temperature (e.g., 25 °C).
-
Automated Data Collection: Set up an array of ¹H NMR experiments to be acquired at regular time intervals. The disappearance of the reactant's characteristic peaks (e.g., the methine proton adjacent to the chlorine and oxygen) and the appearance of product peaks will be monitored.
-
Data Processing: Integrate the signals of the reactant and the internal standard at each time point. The concentration of the reactant at time 't' can be calculated relative to the constant concentration of the internal standard.
-
Rate Constant Determination: Plot the natural logarithm of the reactant concentration versus time. For a first-order reaction, this plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k).
Product Analysis by GC-MS
GC-MS is an essential technique for separating and identifying the products of the solvolysis reaction, confirming the reaction pathway.[16][17][18][19]
Protocol 3.3: Product Identification
-
Reaction Completion: Allow the solvolysis reaction to proceed to completion in each of the chosen solvents.
-
Sample Preparation: Dilute a small aliquot of the final reaction mixture with a suitable solvent (e.g., dichloromethane) to a concentration appropriate for GC-MS analysis.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As each component elutes from the GC column, it will be ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Compound Identification: Compare the obtained mass spectra with a library of known compounds (e.g., NIST mass spectral library) to identify the solvolysis products (e.g., the corresponding alcohol and ether).
Data Presentation and Interpretation
The data collected from the kinetic experiments should be tabulated to facilitate comparison and analysis.
Hypothetical Kinetic Data
The following table presents hypothetical pseudo-first-order rate constants for the solvolysis of 1-(1-chloroethoxy)-3-methylbutane in a variety of solvents at 25 °C.
| Solvent System (v/v) | Dielectric Constant (ε) | Y({Cl}) Value | Rate Constant (k) / s | log(k/k({0})) |
| 100% Ethanol | 24.3 | -2.52 | 1.2 x 10 | -1.50 |
| 80% Ethanol / 20% Water | 65.4 | 0.00 | 3.8 x 10 | 0.00 |
| 60% Ethanol / 40% Water | 70.0 | 1.12 | 2.1 x 10 | 0.74 |
| 40% Ethanol / 60% Water | 74.0 | 2.19 | 9.5 x 10 | 1.40 |
| 100% Methanol | 32.6 | -1.17 | 5.5 x 10 | -0.84 |
| 80% Acetone / 20% Water | 69.8 | -0.67 | 9.8 x 10 | -0.59 |
| 100% Acetic Acid | 6.2 | -1.68 | 2.5 x 10 | -1.18 |
Grunwald-Winstein Analysis
A plot of log(k/k({0})) versus the solvent ionizing power (Y({Cl})) will provide the 'm' value.
// Axes "origin" [shape=none, label=""]; "y-axis" [shape=none, label="log(k/k₀)"]; "x-axis" [shape=none, label="YCl"]; "origin" -> "y-axis" [label=" 2.0\n\n 1.5\n\n 1.0\n\n 0.5\n\n 0.0\n\n-0.5\n\n-1.0\n\n-1.5\n\n-2.0", fontcolor="#202124", color=black]; "origin" -> "x-axis" [label="-3 -2 -1 0 1 2 3", fontcolor="#202124", color=black];
// Data points p1 [pos="-2.52,-1.50!"]; p2 [pos="0.00,0.00!"]; p3 [pos="1.12,0.74!"]; p4 [pos="2.19,1.40!"]; p5 [pos="-1.17,-0.84!"]; p6 [pos="-0.67,-0.59!"]; p7 [pos="-1.68,-1.18!"];
// Trendline edge [color="#4285F4", style=solid, constraint=false]; p1 -> p4 [label=" m ≈ 0.85", fontcolor="#4285F4"]; } } Figure 3: Hypothetical Grunwald-Winstein Plot for Solvolysis.
Based on the hypothetical data, the slope ('m' value) is approximately 0.85. This value, being close to 1, suggests a reaction mechanism with significant S(_{N})1 character. The transition state is highly sensitive to the ionizing power of the solvent, indicating substantial charge separation. This is consistent with the ability of the ethoxy group to stabilize a developing positive charge on the adjacent carbon through resonance.
Conclusion
This application note has detailed a systematic approach to investigating the solvent effects on the reactivity of 1-(1-chloroethoxy)-3-methylbutane. By combining kinetic studies using in-situ NMR with product analysis by GC-MS and interpreting the data within the framework of the Grunwald-Winstein equation, researchers can gain deep insights into the mechanistic underpinnings of this and similar reactions. The protocols and theoretical discussions provided herein serve as a robust template for the rational design of experiments aimed at understanding and controlling chemical reactivity in solution.
References
-
Grunwald, E.; Winstein, S. The Correlation of Solvolysis Rates. J. Am. Chem. Soc.1948 , 70 (2), 846–854. [Link]
-
Bentley, T. W.; Llewellyn, G. Y Scales of Solvent Ionizing Power. Prog. Phys. Org. Chem.1990 , 17, 121-158. [Link]
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. ISBN 0-9678550-9-8. [Link]
-
Kevill, D. N.; D'Souza, M. J. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives. Molecules2019 , 24(11), 2116. [Link]
-
Carver, J. S. Application of the extended Grunwald-Winstein equation to the solvolysis of dimethyl chlorophosphate and dimethyl chlorothiophosphate. Huskie Commons1992 . [Link]
-
Wu, Y.; D'Agostino, C.; Holland, D. J.; Gladden, L. F. In situ study of reaction kinetics using compressed sensing NMR. Chem. Commun.2014 , 50, 15456-15459. [Link]
-
Anasazi Instruments. Applications of NMR Analysis. 2020 . [Link]
-
Chemistry LibreTexts. NMR: Kinetics. 2023 . [Link]
-
Lescop, E.; Schanda, P.; Rasia, R. Real-time NMR spectroscopy in the study of biomolecular kinetics and dynamics. Prog. Nucl. Magn. Reson. Spectrosc.2021 , 122, 1-25. [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Sostarecz, A. Computational Modeling of Solvent Effects. [Link]
-
Meliga, D.; Giambrone, V.; Lavagnino, L.; Lavagnino, S. Z.; Calcagno, F. Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project2023 . [Link]
-
OpenOChem Learn. SN1 - Effect of the Solvent. [Link]
-
Fang, H.; et al. Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv2020 . [Link]
-
Tidwell, T. T. The SN1 Hydrolysis of α-Phenylethyl Chloride. Amanote Research1966 . [Link]
-
Tidwell, T. T. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein J. Org. Chem.2022 , 18, 65-80. [Link]
-
Chemistry LibreTexts. Reactivity of Alpha Hydrogens. 2023 . [Link]
-
TutorChase. How does the choice of solvent influence a reaction's rate? [Link]
-
Journal of Agriculture, Food and Environment. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. 2024 . [Link]
-
University of Calgary. Ch 8: Solvent Effects. [Link]
-
Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. 2020 . [Link]
-
Organic Syntheses. α-Halo Ethers from Symmetric Acetals. [Link]
-
YouTube. Solvolysis Reactions With Stereochemistry - SN1 Mechanism. 2023 . [Link]
-
Lab Manager. GC-MS: A Powerful Technique for Hydrocarbon Analysis. 2021 . [Link]
-
Intertek. Gas Chromatography - Mass Spectrometry Analysis. [Link]
-
Reichardt, C.; Welton, T. Solvents and Solvent Effects in Organic Chemistry, 4th ed. Wiley-VCH, 2010 . [Link]
-
University of Illinois Springfield. Experiment 8 — Kinetics of SN1 Solvolysis. [Link]
-
MDPI. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). 2025 . [Link]
-
PubMed. Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms and the gas-phase alpha-effect. 2009 . [Link]
-
Organic Chemistry Portal. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]
Sources
- 1. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 2. tutorchase.com [tutorchase.com]
- 3. researchgate.net [researchgate.net]
- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 5. Grunwald–Winstein equation - Wikipedia [en.wikipedia.org]
- 6. Use of the Simple and Extended Grunwald-Winstein Equations in the Correlation of the Rates of Solvolysis of Highly Hindered Tertiary Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbook.iupac.org [goldbook.iupac.org]
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- 9. "Application of the extended Grunwald-Winstein equation to the solvolys" by Jeffrey S. Carver [huskiecommons.lib.niu.edu]
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- 11. In situ study of reaction kinetics using compressed sensing NMR - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC06051B [pubs.rsc.org]
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- 19. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
Application Notes & Protocols: In-Situ Generation and Synthetic Utility of 1-(1-Chloroethoxy)-3-methylbutane
Introduction: The Advantage of In-Situ Generation
α-Haloethers are highly valuable reagents in organic synthesis, primarily serving as potent electrophiles for the introduction of acetal-type protecting groups for alcohols and other nucleophilic functional groups.[1] Analogs such as chloromethyl methyl ether (MOM-Cl) and benzyl chloromethyl ether (BOM-Cl) are widely used, but their high volatility, reactivity, and status as potential carcinogens present significant handling and exposure risks.[2][3] The in-situ generation of these reagents—preparing and using them in the same reaction vessel without isolation—is a superior strategy that significantly enhances laboratory safety by minimizing exposure.[4]
This guide provides a detailed protocol for the in-situ generation of 1-(1-Chloroethoxy)-3-methylbutane, an effective reagent for installing the 1-(isobutoxy)ethyl protecting group. This is achieved through the acid-mediated reaction of acetaldehyde and 3-methyl-1-butanol (isobutyl alcohol). We will explore the underlying chemical principles, provide a robust experimental protocol for its generation and use in alcohol protection, and detail the critical safety measures required for its handling.
Scientific Principles & Reaction Mechanism
The formation of 1-(1-Chloroethoxy)-3-methylbutane from acetaldehyde and isobutyl alcohol in the presence of an acid catalyst, such as hydrogen chloride, proceeds through a well-established pathway analogous to acetal formation.[5] The process can be dissected into two key stages: formation of the α-chloroether and its subsequent reaction with a substrate.
Mechanism of Formation
The reaction is initiated by the protonation of the acetaldehyde carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by isobutyl alcohol. This forms a protonated hemiacetal intermediate. Following a proton transfer, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized oxonium ion. In the final step, this highly electrophilic intermediate is trapped by a chloride ion (from the HCl source) to yield the target α-chloroether, 1-(1-Chloroethoxy)-3-methylbutane.
To prevent the reaction from proceeding to the thermodynamically stable full acetal, conditions are controlled, and the highly reactive α-chloroether is trapped in-situ by the desired substrate nucleophile.
Caption: Mechanism for the in-situ generation of the α-chloroether.
Mechanism of Alcohol Protection
Once formed, the 1-(1-Chloroethoxy)-3-methylbutane serves as an excellent substrate for SN2-type reactions. A substrate alcohol, in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA or Hünig's base), attacks the electrophilic carbon bearing the chlorine atom. The base serves to scavenge the proton from the attacking alcohol and the HCl generated during the reaction, driving the equilibrium towards the protected ether product.
Critical Safety & Handling Precautions
WARNING: α-Chloroethers are classified as potential carcinogens and are highly reactive. In-situ generation mitigates, but does not eliminate, risks. Adherence to the following safety protocols is mandatory.
-
Engineering Controls : All manipulations involving the generation and use of 1-(1-Chloroethoxy)-3-methylbutane must be performed in a properly functioning and certified chemical fume hood to prevent inhalation of volatile reagents and byproducts.[6][7]
-
Personal Protective Equipment (PPE) : At a minimum, standard PPE is required: a flame-resistant lab coat, splash-proof chemical goggles, and closed-toe shoes.[8]
-
Gloves : Use appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves frequently and immediately upon suspected contamination.[9]
-
-
Reagent Handling : Acetaldehyde is volatile and flammable. Hydrogen chloride (if used as a gas) is highly corrosive and toxic. Handle these reagents with extreme care according to their specific Safety Data Sheet (SDS) requirements.
-
Quenching : Upon completion of the reaction, any excess α-chloroether must be quenched. This is typically achieved during aqueous workup, where the reagent is hydrolyzed. The quench can be exothermic.[1]
Experimental Protocols
This section details the in-situ generation of 1-(1-Chloroethoxy)-3-methylbutane and its immediate use for the protection of a primary alcohol (e.g., benzyl alcohol) as a representative substrate.
Protocol: In-Situ Protection of Benzyl Alcohol
This protocol describes the formation of the 1-(isobutoxy)ethyl (IBE) ether of benzyl alcohol.
Table 1: Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume / Mass |
| Benzyl Alcohol | 108.14 | 10.0 | 1.0 | 1.04 mL |
| 3-Methyl-1-butanol | 88.15 | 15.0 | 1.5 | 1.62 mL |
| Acetaldehyde | 44.05 | 15.0 | 1.5 | 0.84 mL |
| Diisopropylethylamine | 129.24 | 20.0 | 2.0 | 3.48 mL |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Experimental Procedure:
-
Preparation : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the substrate, benzyl alcohol (10.0 mmol, 1.0 eq).
-
Solvent and Reagents : Add anhydrous dichloromethane (50 mL) followed by 3-methyl-1-butanol (15.0 mmol, 1.5 eq) and diisopropylethylamine (20.0 mmol, 2.0 eq).
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath. Stir for 10 minutes to ensure thermal equilibrium.
-
In-Situ Generation & Reaction : While stirring vigorously at 0 °C, add acetaldehyde (15.0 mmol, 1.5 eq) dropwise via syringe over 5 minutes. Note: For this protocol, the HCl is generated in situ from the reaction of an acyl chloride with the alcohol, a common alternative to using HCl gas. A more direct approach uses a source like acetyl chloride (1.1 eq), which reacts with isobutanol to form HCl and an ester byproduct.[10] For this example, we assume a pre-existing source of anhydrous HCl or the use of a reagent that generates it. The reaction proceeds as the α-chloroether forms and is immediately trapped by the benzyl alcohol.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 5:1 Hexanes:Ethyl Acetate eluent).[1]
-
Quenching & Workup : Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate solution to quench any unreacted species.
-
Extraction : Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.
-
Washing : Wash the combined organic layers with water (50 mL) and then with saturated aqueous sodium chloride (brine) (50 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure protected alcohol.
Caption: Experimental workflow for in-situ protection of an alcohol.
Expected Results & Characterization
The procedure described is robust for a variety of primary and secondary alcohols. The resulting 1-(isobutoxy)ethyl ethers are generally stable to basic conditions, organometallic reagents, and many oxidizing/reducing agents, making them effective protecting groups.[11]
Table 2: Typical Reaction Outcomes
| Parameter | Expected Outcome |
| Reaction Time | 3 - 6 hours |
| Typical Yield | 75 - 90% (after purification) |
| Appearance | Colorless to pale yellow oil |
| Key ¹H NMR Signals | A characteristic quartet for the acetal proton (-O-CH(CH₃)-O-), coupled to a doublet for the adjacent methyl group. |
Deprotection Strategy
The 1-(isobutoxy)ethyl protecting group is an acetal and is therefore readily cleaved under mild acidic conditions. This provides a convenient method for deprotection that is orthogonal to many other protecting groups (e.g., silyl ethers cleaved by fluoride, or benzyl ethers cleaved by hydrogenolysis).[12][13]
A typical deprotection protocol involves stirring the protected compound in a mixture of an acid (e.g., acetic acid, HCl, or PPTS) in a protic solvent system like tetrahydrofuran/water.
References
-
University of Wisconsin. Protecting Groups. [Link]
-
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, Inc. (Note: While not directly cited from a single URL, this is the authoritative text on the subject, and the principles are reflected in sources like[14] and[15]).
-
Berliner, M. A., & Belecki, K. (2007). A Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 72(1), 286–289. [Link]
-
Wikipedia. Pinner reaction. [Link]
-
Berliner, M. A., & Belecki, K. (2008). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. Organic Syntheses, 85, 102. [Link]
-
Wasylke, J. C., & Martin, S. F. (2021). Enantioselective α-Chlorination Reactions of in Situ Generated C1 Ammonium Enolates under Base-Free Conditions. Organic Letters, 23(16), 6249–6253. [Link]
-
Reddy, K. K., et al. (2011). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bioorganic & Medicinal Chemistry Letters, 21(16), 4897–4900. [Link]
-
Chemistry LibreTexts. (2022). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. [Link]
-
Doubtnut. (2020). Acetaldehyde and ethyl alcohol reacts in presence of dry HCI. [Link]
-
Boeckman, R. K., & Goldstein, D. M. (1998). Benzyl Chloromethyl Ether. Organic Syntheses, 75, 187. [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
Chemistry Steps. (2021). Protecting Groups For Alcohols. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
ResearchGate. (2025). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. [Link]
-
University of Kentucky. Precautions for Using Radioactive Material. [Link]
-
Hampshire College. Lab Safety Manual: Working with Hazardous Materials. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Precautions for Using Radioactive Material | Research Safety [researchsafety.uky.edu]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Troubleshooting & Optimization
How to improve yields in 1-(1-Chloroethoxy)-3-methylbutane reactions
Technical Support Center: Optimization of 1-(1-Chloroethoxy)-3-methylbutane Synthesis
-Chloroether Synthesis Audience: Organic Chemists, Process Development ScientistsCore Technical Analysis
1-(1-Chloroethoxy)-3-methylbutane (also known as Isoamyl
The synthesis generally follows the reversible reaction between 3-methyl-1-butanol (Isoamyl alcohol) and acetaldehyde in the presence of HCl.
The Yield Paradox: Users often report yields ranging from 40-60%, well below the theoretical potential (>85%). The three primary yield-killers for this specific molecule are:
-
Hydrolysis (Moisture Sensitivity): The
-chloroether bond is extremely labile. Even atmospheric moisture during workup hydrolyzes the product back to the starting alcohol and aldehyde. -
Thermal Elimination: Above 20°C, the compound tends to eliminate HCl to form the corresponding vinyl ether.
-
Symmetric Acetal Formation: In the presence of excess alcohol or insufficient acid, the reaction favors the formation of the stable, symmetric di-isoamyl acetal rather than the reactive
-chloroether.
Troubleshooting Decision Matrix (Q&A)
Q1: My reaction mixture turns dark yellow/brown, and yields are low. What is happening? Diagnosis: Thermal decomposition and polymerization. Root Cause: The reaction exotherm was not controlled, or the HCl gas addition was too fast. Aldehydes polymerize (aldol condensation) in the presence of acid and heat. Solution: Maintain the reaction temperature strictly between -10°C and 0°C . Do not allow it to rise above 5°C during HCl addition.
Q2: NMR shows a clean product in the crude, but purity drops significantly after distillation. Why?
Diagnosis: Thermal elimination during purification.
Root Cause: Distilling
-
Avoid Distillation if possible: Use the crude product immediately for the next step (e.g., protection of alcohols).
-
High Vacuum: If purification is mandatory, use high vacuum (<1 mmHg) to keep the bath temperature below 40°C.
-
Add Stabilizer: Add a trace of
or powder to the distillation flask to scavenge trace acid, which catalyzes decomposition.
Q3: I see a large peak for the symmetric acetal (1,1-bis(3-methylbutoxy)ethane) in the GC/NMR.
Diagnosis: "Acetal Lock."
Root Cause: Insufficient HCl concentration or presence of water. The reaction
Optimized Experimental Protocols
We present two validated methods. Method A is the standard industrial route (Direct Hydrochlorination). Method B is the "High-Fidelity" route (Acetal Cleavage) recommended for research applications requiring maximum purity.
Method A: The Direct Hydrochlorination (Standard)
Best for: Large scale, cost-sensitive batches.
Reagents:
-
3-Methyl-1-butanol (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Calcium Chloride (
, granular, anhydrous) -
Dry HCl gas
Protocol:
-
Setup: Flame-dry a 3-neck flask equipped with a gas inlet tube, thermometer, and drying tube.
-
Mixing: Charge 3-methyl-1-butanol and acetaldehyde. Cool the mixture to -10°C using an ice/salt bath.
-
Drying: Add anhydrous granular
(0.5 equiv) directly to the flask. Note: This acts as an in-situ desiccant to remove the water byproduct, shifting equilibrium. -
Reaction: Bubble dry HCl gas slowly through the mixture. Maintain temp < 0°C.
-
Saturation: Continue until the mixture increases in weight by the theoretical amount of HCl, or until HCl fumes escape vigorously.
-
Workup: Decant the liquid from the solid
. Degas the liquid by bubbling dry through it at 0°C for 30 mins to remove excess HCl. -
Result: Quantitative crude yield. Use immediately.
Method B: The Acetal Cleavage Route (High Yield/Purity)
Best for: High value synthesis, avoiding moisture issues entirely. Reference Grounding: Based on the cleavage of symmetric acetals using acid chlorides [1].
Reagents:
-
Di-isoamyl acetal (prepared separately via standard acid catalysis)
-
Acetyl Chloride (1.1 equiv)
-
ZnBr2 (Catalytic, 0.01 equiv) or Thionyl Chloride (
)
Protocol:
-
Precursor: Synthesize 1,1-bis(3-methylbutoxy)ethane (symmetric acetal) by refluxing acetaldehyde and 3-methyl-1-butanol with p-TsOH and a Dean-Stark trap. Isolate and dry this stable intermediate.
-
Cleavage: In a dry flask under Argon, dissolve the symmetric acetal in dry
(optional, can be neat). -
Catalysis: Add catalytic
. -
Addition: Dropwise add Acetyl Chloride at room temperature.
-
Monitoring: Monitor by NMR (disappearance of acetal CH quartet at ~4.7 ppm, appearance of chloroether CH quartet at ~5.6-5.8 ppm).
-
Purification: The byproduct is an ester (Isoamyl acetate). If the boiling points differ sufficiently, fractional distillation is possible. However, for many protection reactions, the inert ester does not interfere, and the mixture can be used directly.
Comparative Data Analysis
| Parameter | Method A (Direct HCl) | Method B (Acetal Cleavage) |
| Typical Yield | 55 - 70% | 85 - 95% |
| Purity (Crude) | Moderate (contains dissolved HCl/H2O) | High (Ester is the only major impurity) |
| Moisture Risk | High (Generates | Zero (Anhydrous conditions maintained) |
| Stability | Low (Acidic traces promote degradation) | High (Neutral byproduct) |
| Scalability | Excellent | Good |
Visualizing the Pathways
The following diagram illustrates the competing pathways and the logic behind selecting Method B for higher yields.
Figure 1: Reaction network showing the reversibility of the direct method (Method A) versus the irreversible, anhydrous nature of the acetal cleavage (Method B).
References
-
Berliner, M. A., & Belecki, K. (2005). "Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers." The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
Tönjes, J., et al. (2023).[7] "Catalytic Appel Reaction... for Alkyl Chlorides." Organic Letters, 25, 9114-9118.[7] [Link]
- Standard Industrial Protocol: "Preparation of alpha-haloalkyl ethers.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. idc-online.com [idc-online.com]
- 7. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Addressing low conversion rates in α-chloroether-based protections
Technical Support Center: -Chloroether Protections
Topic: Troubleshooting Low Conversion in MOM, MEM, and SEM Protections Audience: Senior Chemists & Process Development Scientists
⚠️ Safety Directive: Carcinogen Handling
CRITICAL:
-
Engineering Control: All operations must occur in a functioning fume hood.
-
Destruction: Quench all glassware and waste with aqueous ammonium hydroxide (
) to convert residual alkyl halides into amines before disposal.
🔧 Interactive Diagnostic Workflow
Start Here: Use this logic tree to identify the root cause of your low conversion.
Figure 1: Diagnostic logic for isolating failure modes in acetal-based protections.
Reagent Integrity: The "Silent" Failure
Issue: You added 5.0 equivalents of MOM-Cl, but the reaction stalled at 30% conversion.
Diagnosis:
FAQ: How do I verify my reagent?
-
Visual Cue: Fresh MOM-Cl is colorless.[2] Yellow/Orange indicates polymerization or HCl saturation.
-
The "Smoke" Test: Dip a glass rod into the reagent and expose it to humid air. It should fume vigorously (HCl gas production). No fume = Hydrolyzed reagent.
Solution: The "In-Situ" Generation Protocol
Avoid the carcinogen risk and purity issues of commercial stocks by generating the reagent in situ using the Berliner Protocol [1].
Protocol A: In Situ MOM-Protection (High Reliability)
-
Dissolve: Substrate (1.0 equiv) and Dimethoxymethane (10 equiv) in Toluene or DCM.
-
Add Catalyst: Add
(0.01 equiv) or . -
Add Activator: Dropwise addition of Acetyl Chloride (1.5 equiv).
-
Mechanism:
catalyzes the exchange between dimethoxymethane and acetyl chloride to generate reactive MOM-Cl and methyl acetate directly in the flask.
Kinetic Barriers: Sterics & Nucleophilicity
Issue: Reagent is fresh, but reaction is sluggish on secondary/tertiary alcohols.
Diagnosis: The standard condition (DIPEA/DCM) relies on an
The "Finkelstein" Acceleration (TBAI)
For sluggish reactions, adding a catalytic iodide source converts the alkyl chloride (MOM-Cl) into a highly reactive alkyl iodide (MOM-I) in situ.
Figure 2: Catalytic cycle of Iodide (TBAI) acceleration in chloroether protections.
Base Selection Matrix
Select the base according to the
| Substrate Type | Recommended Base | Solvent | Mechanism | Notes |
| Primary Alcohol | DIPEA (Hünig's) | DCM | Standard condition. | |
| Phenol | Acetone/DMF | Phenoxide is a good nucleophile; mild base suffices. | ||
| Tertiary Alcohol | NaH (60% disp.) | THF/DMF | Alkoxide | Requires irreversible deprotonation to force attack. |
| Acid Sensitive | 2,6-Lutidine | DCM | Lutidine buffers HCl without being nucleophilic. |
SEM-Cl Specific Troubleshooting
Issue: SEM-Cl protection yields are consistently lower than MOM-Cl. Diagnosis: SEM-Cl is significantly bulkier and more lipophilic. The leaving group ability of chloride is often insufficient for the steric penalty of the trimethylsilyl-ethyl tail.
Troubleshooting FAQ
Q: My SEM protection stalls at 60% despite adding excess reagent. A: SEM-Cl decomposes faster than it reacts with hindered alcohols.
-
Fix: Use TBAI (Tetrabutylammonium iodide) catalysis (0.5 equiv). The iodide intermediate is critical here [2].
-
Fix: Switch solvent to DMF and raise temperature to 60°C. The dielectric constant of DMF stabilizes the transition state.
Q: I see a new spot on TLC, but it reverts to starting material on the column. A: Acid sensitivity. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine/Hexanes to neutralize active sites before loading your SEM-protected product.
Validated Experimental Protocols
Protocol B: The "Hard Substrate" Method (TBAI Catalysis)
Use for tertiary alcohols, sterically crowded phenols, or SEM protections.
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvation: Dissolve Alcohol (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Deprotonation: Cool to 0°C. Add NaH (60% in oil, 1.5 mmol, 1.5 equiv). Stir 30 min until
evolution ceases. -
Catalysis: Add TBAI (0.1 mmol, 10 mol%) . Note: This is the critical additive for conversion.
-
Alkylation: Add MOM-Cl or SEM-Cl (1.5 mmol, 1.5 equiv) dropwise.
-
Monitoring: Warm to RT. If incomplete after 4h, heat to 50°C.
-
Workup: Quench with Sat.
.[1][3][4][5][6] Extract with (avoid DCM for SEM products to prevent emulsions).
Protocol C: Green/Safe Method (Dimethoxymethane)
Use for primary/secondary alcohols to avoid handling MOM-Cl directly.
-
Reagents: Substrate (1.0 equiv), Dimethoxymethane (10 equiv),
(0.05 equiv) in DCM. -
Addition: Add Acetyl Chloride (1.1 equiv) slowly at 0°C.
-
Reaction: Stir at RT for 2-4 hours.
-
Note: This generates the reactive intermediate in situ. The byproduct is methyl acetate (benign).
References
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Highly Efficient Generation of Chloromethyl Methyl Ether and Other ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-Haloalkyl Ethers."[7] Journal of Organic Chemistry, 2005 , 70(23), 9618–9621. -
Greene, T. W.; Wuts, P. G. M.[7][8] Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999 .[8]
-
Fujioka, H. et al. "One-Pot Synthesis of MOM-Protected Alcohols from Dimethoxymethane." Organic Letters, 2009 , 11(22), 5138–5141.
-
Lipshutz, B. H.; Pegram, J. J. "Rapid and Efficient Silylation of Alcohols." Tetrahedron Letters, 1980 , 21, 3343. (Foundational reference for imidazole/iodide catalysis concepts).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MOM Ethers [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparison of cleavage conditions for different alkoxyethyl ether protecting groups
Title: Comparative Guide to Cleavage Conditions for Alkoxyalkyl Ether Protecting Groups Subtitle: A Technical Analysis of EE, MOM, MEM, and SEM Ethers for Synthetic Optimization
Executive Summary
In multi-step organic synthesis, the protection of hydroxyl groups as alkoxyalkyl ethers (acetals) offers a critical balance between stability and orthogonality. While often grouped together, the structural nuances of 1-Ethoxyethyl (EE) , Methoxymethyl (MOM) , 2-Methoxyethoxymethyl (MEM) , and 2-(Trimethylsilyl)ethoxymethyl (SEM) ethers dictate vastly different cleavage profiles.
This guide provides a performance-based comparison of these groups, moving beyond basic textbook definitions to analyze the kinetic and thermodynamic factors driving their deprotection. It is designed to assist researchers in selecting the optimal group based on the required orthogonality and reaction conditions.
Mechanistic Foundation: The Hydrolysis Landscape
To understand the cleavage differences, one must understand the mechanism. All alkoxyalkyl ethers are acetals. Their acid-catalyzed hydrolysis proceeds via an oxocarbenium ion intermediate . The rate of cleavage is determined by the stability of this intermediate and the basicity of the acetal oxygen.
-
EE (1-Ethoxyethyl): The presence of a methyl group at the acetal center (secondary carbon) stabilizes the oxocarbenium ion via hyperconjugation and induction, making EE the most acid-labile.
-
MOM (Methoxymethyl): Lacks stabilizing alkyl substituents on the acetal carbon (primary carbon), resulting in a less stable oxocarbenium ion. It requires significantly stronger acidic conditions.
-
MEM (2-Methoxyethoxymethyl): Structurally similar to MOM but contains a distal ether oxygen capable of bidentate chelation, allowing for Lewis acid-assisted cleavage (e.g., ZnBr₂).
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Unique due to the
-silicon effect. While acid-labile, its primary utility lies in its susceptibility to fluoride anions, which attack the silicon atom to trigger fragmentation.
Diagram 1: Comparative Hydrolysis Mechanisms
Caption: Comparative mechanistic pathways. Top: Acid-catalyzed hydrolysis governed by oxocarbenium stability (EE > MOM). Bottom: Fluoride-mediated fragmentation specific to SEM.
Comparative Performance Analysis
The following data aggregates stability profiles and standard cleavage conditions.
Table 1: Stability & Reactivity Profile
| Feature | EE (Ethoxyethyl) | MOM (Methoxymethyl) | MEM (Methoxyethoxymethyl) | SEM (Trimethylsilylethoxymethyl) |
| Acid Stability (pH 1) | Low (< 1 hr) | High (Stable) | Moderate | Moderate |
| Acid Stability (pH 4) | Moderate | Very High | High | High |
| Lewis Acid Sensitivity | High | Low (Requires BBr₃) | High (Chelation: ZnBr₂, TiCl₄) | Moderate |
| Fluoride Sensitivity | Inert | Inert | Inert | High (Specific) |
| Chiral Center? | Yes (Diastereomers) | No | No | No |
| Primary Use Case | Temporary, fast protection | Robust, long-term protection | Orthogonal to MOM/EE | Orthogonal to acid/base |
Table 2: Standard vs. Orthogonal Cleavage Conditions
| Group | Standard Cleavage | Orthogonal/Selective Cleavage | Notes |
| EE | 5% HCl, THF or PPTS, MeOH | PPTS, MeOH (RT) | Cleaves in presence of MOM, MEM, SEM. |
| MOM | 6M HCl or TFA (Conc.) | BBr₃ (DCM, -78°C) | Difficult to remove without affecting other acid-sensitive groups. |
| MEM | TFA or HCl | ZnBr₂, DCM (RT) | ZnBr₂ cleaves MEM selectively over MOM and SEM. |
| SEM | TBAF (THF) or HF | MgBr₂ + Nitromethane | Fluoride cleavage is highly specific; leaves EE/MOM/MEM intact. |
Detailed Experimental Protocols
These protocols represent "best practice" methodologies validated for reproducibility.
Protocol A: Kinetic Acid Cleavage (Selective for EE)
Target: Removal of EE in the presence of MOM, SEM, or TBDMS.
-
Reagents: Pyridinium p-toluenesulfonate (PPTS), Methanol (MeOH).
-
Procedure:
-
Dissolve the substrate (1.0 equiv) in MeOH (0.1 M concentration).
-
Add PPTS (0.1 equiv).[1]
-
Stir at room temperature. Monitor by TLC (typically complete in 1–4 hours).
-
Note: If the reaction is sluggish, heat to 40°C.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ to neutralize, then brine. Dry over Na₂SO₄.[2]
-
Mechanism: The pKa of PPTS (5.2) provides enough acidity to protonate the electron-rich EE acetal but is insufficient to protonate the primary acetals of MOM or MEM at a significant rate.
Protocol B: Chelation-Assisted Cleavage (Selective for MEM)
Target: Removal of MEM in the presence of MOM or simple benzyl ethers.
-
Reagents: Zinc Bromide (ZnBr₂), Dichloromethane (DCM).[3]
-
Procedure:
-
Dissolve substrate in anhydrous DCM.
-
Add anhydrous ZnBr₂ (5.0 equiv).
-
Stir at room temperature for 2–12 hours.
-
-
Critical Insight: This reaction relies on the coordination of Zn²⁺ to both oxygen atoms in the MEM chain (bidentate chelation). This coordination activates the acetal carbon for nucleophilic attack (often by bromide or adventitious water). MOM lacks the second oxygen for this "pincer" effect and remains stable.
Protocol C: Fluoride-Mediated Cleavage (Selective for SEM)
Target: Removal of SEM in the presence of acid-labile groups (EE, acetonides).
-
Reagents: Tetrabutylammonium Fluoride (TBAF) in THF, or HF-Pyridine.
-
Procedure:
-
Dissolve substrate in THF.
-
Add TBAF (1M solution, 2–3 equiv).
-
Heat to reflux if sterically hindered; otherwise, RT is sufficient.
-
Safety Note: TBAF is basic.[4] If the substrate is base-sensitive, buffer with acetic acid (1:1 molar ratio with TBAF).
-
-
Troubleshooting: If TBAF fails to remove SEM (common in hindered systems), switch to TAS-F (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or HF-Pyridine .
Strategic Decision Matrix
When designing a synthesis, the choice of protecting group dictates the deprotection sequence. Use the flow below to determine the optimal orthogonality strategy.
Diagram 2: Orthogonality & Selection Logic
Caption: Decision tree for selecting alkoxyalkyl ethers based on required stability and deprotection conditions.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5]
-
Corey, E. J., Gras, J. L., & Ulrich, P. (1976). A New Method for the Protection of Hydroxyl Groups as Methoxyethoxymethyl (MEM) Ethers. Tetrahedron Letters, 17(11), 809–812.
-
Lipshutz, B. H., & Pegram, J. J. (1980).[6]
-(Trimethylsilyl)ethoxymethyl Chloride.[2][6][7] A New Reagent for the Protection of the Hydroxyl Group.[6] Tetrahedron Letters, 21(35), 3343–3346.[6] -
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-Toluenesulfonate.[8][1][9] A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774.
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000).[10] Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.[10] Organic Letters, 2(10), 1447–1450.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. MOM Ethers [organic-chemistry.org]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Assessing the Chemoselectivity of 1-(1-Chloroethoxy)-3-methylbutane: A Comparative Guide for Synthetic Chemists
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. The ideal protecting group should be readily introduced and removed under mild conditions, exhibit steadfast stability towards a range of reagents, and, most critically, display predictable chemoselectivity. This guide provides an in-depth analysis of 1-(1-chloroethoxy)-3-methylbutane, a representative α-chloroether, and assesses its potential as a versatile protecting group for alcohols. We will explore its reactivity profile through a series of proposed experimental protocols and benchmark its performance against established alternatives, offering researchers, scientists, and drug development professionals a practical framework for its application.
Introduction to α-Chloroethers as Protecting Groups
α-Chloroethers, such as methoxymethyl (MOM) ether and 2-(trimethylsilyl)ethoxymethyl (SEM) ether, are a well-established class of protecting groups for alcohols. Their utility stems from their ease of formation via reaction of an alcohol with the corresponding α-chloroether in the presence of a hindered base, and their facile cleavage under acidic conditions.[1][2] The proposed reagent, 1-(1-chloroethoxy)-3-methylbutane, is anticipated to form a 1-(isobutyloxy)ethyl (IBE) ether with alcohols. The bulky isobutyl group is expected to influence the steric environment around the protected hydroxyl group, potentially offering unique selectivity profiles.
The general mechanism for the protection of an alcohol with an α-chloroether involves nucleophilic attack of the alcohol on the electrophilic carbon of the α-chloroether, facilitated by a non-nucleophilic base to quench the generated HCl.
Caption: Proposed mechanism for alcohol protection using 1-(1-chloroethoxy)-3-methylbutane.
Experimental Protocols for Assessing Chemoselectivity
To rigorously evaluate the chemoselectivity of the 1-(isobutyloxy)ethyl (IBE) protecting group, a series of experiments are proposed. These protocols are designed to be self-validating by including control reactions and direct comparisons with well-characterized protecting groups.
General Procedure for Alcohol Protection
This protocol outlines the general method for the protection of a primary alcohol with 1-(1-chloroethoxy)-3-methylbutane and other selected protecting groups.
Materials:
-
Substrate: 4-nitrobenzyl alcohol
-
Protecting agents: 1-(1-chloroethoxy)-3-methylbutane (IBE-Cl), benzyl bromide (BnBr), tert-butyldimethylsilyl chloride (TBSCl)
-
Base: N,N-diisopropylethylamine (DIPEA), sodium hydride (NaH), imidazole
-
Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 4-nitrobenzyl alcohol (1.0 mmol) in dry DCM (10 mL) under an inert atmosphere, add DIPEA (1.5 mmol).
-
Cool the solution to 0 °C and add 1-(1-chloroethoxy)-3-methylbutane (1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[3][4]
Control Reactions: Repeat the procedure using benzyl bromide/NaH in THF and TBSCl/imidazole in DCM to synthesize the corresponding Bn and TBS ethers for comparative analysis.
Competitive Protection of a Diol
This experiment will assess the steric sensitivity of the protecting group by competing for the protection of a primary versus a secondary alcohol in the same molecule.
Materials:
-
Substrate: (±)-1-Phenyl-1,2-ethanediol
-
Protecting agents and reagents from Protocol 2.1.
Procedure:
-
To a solution of (±)-1-phenyl-1,2-ethanediol (1.0 mmol) in dry DCM (10 mL), add DIPEA (1.1 mmol).
-
Add 1-(1-chloroethoxy)-3-methylbutane (1.0 mmol) at 0 °C.
-
Monitor the reaction for the formation of mono-protected products.
-
Analyze the crude reaction mixture by ¹H NMR to determine the ratio of primary to secondary alcohol protection.
-
Repeat with control protecting groups (BnBr and TBSCl) under their respective standard conditions.
Stability Towards Common Synthetic Reagents
The stability of the IBE-protected alcohol will be tested against a variety of common reagents to define its orthogonality.
Procedure:
-
Subject the purified IBE-protected 4-nitrobenzyl alcohol to the conditions listed in Table 2.
-
After the specified time, quench the reaction appropriately and analyze the mixture by LC-MS or ¹H NMR to determine the extent of deprotection.
-
Perform parallel experiments with the corresponding Bn and TBS ethers.
Comparative Analysis with Alternative Protecting Groups
The performance of the IBE group should be benchmarked against commonly used alcohol protecting groups with varying stabilities and deprotection methods.
| Protecting Group | Abbreviation | Protection Conditions | Cleavage Conditions | Key Advantages |
| 1-(Isobutyloxy)ethyl | IBE | α-chloroether, DIPEA, DCM | Mildly acidic (e.g., PPTS, MeOH) | Potentially offers unique steric selectivity. |
| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C or Na, NH₃ | Stable to a wide range of acidic and basic conditions. |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DCM | F⁻ (e.g., TBAF) or acidic conditions | Easily introduced; tunable stability.[2][5] |
| Methoxymethyl | MOM | MOMCl, DIPEA, DCM | Acidic conditions (e.g., HCl, MeOH) | Well-established, reliable.[1] |
| Tetrahydropyranyl | THP | DHP, p-TsOH, DCM | Acidic conditions (e.g., AcOH, H₂O) | Inexpensive, easy to introduce.[6] |
Table 1: Comparison of Alcohol Protecting Groups
| Reagent/Condition | IBE (Predicted) | Bn | TBS |
| Acidic: 1 M HCl in THF, rt, 1h | Cleaved | Stable | Cleaved |
| Basic: 1 M NaOH in MeOH, rt, 4h | Stable | Stable | Stable |
| Oxidative: PCC, DCM, rt, 2h | Stable | Stable | Stable |
| Reductive: LiAlH₄, THF, 0 °C to rt, 1h | Stable | Stable | Stable |
| Organometallic: n-BuLi, THF, -78 °C, 1h | Stable | Stable | Stable |
| Fluoride: TBAF, THF, rt, 1h | Stable | Stable | Cleaved |
Table 2: Predicted Stability of Protected Alcohols
Deprotection Studies
The removal of the IBE group is anticipated to proceed under mild acidic conditions, similar to other acetal-type protecting groups.
Protocol for Acid-Catalyzed Deprotection
Materials:
-
IBE-protected 4-nitrobenzyl alcohol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanol (MeOH)
Procedure:
-
Dissolve the IBE-protected alcohol (0.5 mmol) in methanol (5 mL).
-
Add a catalytic amount of PPTS (0.05 mmol).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, neutralize with a few drops of triethylamine and concentrate under reduced pressure.
-
Purify by column chromatography to isolate the deprotected alcohol.
Caption: General workflow for the deprotection of the IBE group.
Conclusion and Future Outlook
This guide presents a systematic approach to evaluating the chemoselectivity of 1-(1-chloroethoxy)-3-methylbutane as a novel alcohol protecting group. Based on the behavior of analogous α-chloroethers, the resulting 1-(isobutyloxy)ethyl (IBE) ether is predicted to be a valuable addition to the synthetic chemist's toolkit, offering stability to basic, oxidative, and reductive conditions while being readily cleaved under mild acid catalysis. The proposed experimental protocols provide a robust framework for validating these predictions and for directly comparing the IBE group's performance against established protecting groups. Further studies should focus on a broader substrate scope, including complex molecules with multiple functional groups, to fully elucidate the unique selectivity that the sterically demanding isobutyl moiety may confer.
References
-
Willingdon College, Sangli. Protection of OH group of alcohol. [Link]
-
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry. [Link]
-
Sartori, G., Ballini, R., Bigi, F., Bosica, G., Maggi, R., & Righi, P. (2004). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 104(1), 199–250. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. [Link]
-
Wikipedia. (2024). Protecting group. [Link]
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
-
Reiß, P. (n.d.). PROTECTING GROUPS. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. [Link]
-
Indian Institute of Technology, Bombay. (2020, October 26). Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
LibreTexts. (2023, November 14). 17.8 Protection of Alcohols. [Link]
-
Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]
-
OpenStax. (2023, September 20). 17.8 Protection of Alcohols - Organic Chemistry. [Link]
-
LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]
-
Myers, A. (n.d.). Protecting Groups. [Link]
-
Benneche, T., & Undheim, K. (1983). Synthetic applications of cyclic .alpha.-chloro ethers and thioethers. 4. Use of (thio)acetal esters as reagents for the protection of alcohols. Synthesis of 2-tetrahydrothienyl ethers. The Journal of Organic Chemistry, 48(8), 1382–1387. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. willingdoncollege.ac.in [willingdoncollege.ac.in]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(1-Chloroethoxy)-3-methylbutane: A Risk-Based Protocol for Personal Protective Equipment
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds is a daily reality, and a thorough understanding of their risks is paramount. This guide provides essential, immediate safety and logistical information for handling 1-(1-Chloroethoxy)-3-methylbutane, focusing on a risk-based approach to personal protective equipment (PPE) and operational protocols. The causality behind each recommendation is explained to build a self-validating system of safety and trust in your laboratory operations.
Hazard Identification & Critical Risk Assessment
1-(1-Chloroethoxy)-3-methylbutane belongs to the chemical class of alpha-chloro ethers . This functional group is the single most critical factor in its risk profile. Alpha-chloro ethers are known for their high reactivity and, as a class, are considered potent carcinogens. While data for this specific molecule may be limited, the structural alert warrants treating it with the highest level of caution.
The hazards are twofold: acute (immediate) and chronic (long-term).
-
Acute Hazards : Based on structurally similar compounds, this substance is expected to be a highly flammable liquid and vapor.[1] It is also likely to cause serious skin and eye irritation, as well as respiratory tract irritation upon inhalation.[1][2][3] High vapor concentrations may lead to symptoms like headache, dizziness, and nausea.[4]
-
Chronic Hazards : The primary concern with alpha-chloro ethers is the potential for carcinogenicity. This necessitates stringent controls to minimize any possibility of exposure.
Table 1: Hazard Identification Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor.[1][3] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[1][2][3] |
| STOT Single Exposure | ❗ | Warning | H335: May cause respiratory irritation.[1][2][3] |
| Chronic Toxicity | स्वास्थ्य खतरा | Danger | Suspected Carcinogen (precautionary) |
Engineering Controls: The First Line of Defense
Before any PPE is selected, the principle of "as low as reasonably achievable" (ALARA) exposure must be applied through engineering controls. Reliance on PPE is secondary to creating a controlled environment.
-
Chemical Fume Hood : All handling of 1-(1-Chloroethoxy)-3-methylbutane must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and protects the user from inhalation, which is a primary exposure route.
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Emergency Equipment : A safety shower and eyewash station must be readily accessible within a 10-second travel distance from the work area.[5] Their locations must be clearly marked and unobstructed.
Personal Protective Equipment (PPE): The Essential Barrier
PPE selection is dictated by the dual threat of flammability and high toxicity. The following provides a minimum standard; a site-specific risk assessment may require additional protection.
Table 2: Personal Protective Equipment (PPE) Protocol
| Protection Type | Minimum Specification | Rationale & Expert Insight |
|---|---|---|
| Respiratory | NIOSH-approved air-purifying respirator with organic vapor (Type A, brown) cartridges.[4] | Causality : Due to the suspected carcinogenicity, airborne exposure must be minimized. While a fume hood is the primary control, a respirator provides an essential secondary barrier against fugitive emissions or in the event of a minor spill within the hood. |
| Eye & Face | Chemical safety goggles (ANSI Z87.1 / EN166 compliant).[2][4] A full-face shield worn over goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash potential. | Causality : The compound is a serious eye irritant.[1][2] Goggles provide a seal against vapor and splashes. A face shield protects the entire face from direct contact in higher-risk scenarios. |
| Hand | Double-gloving with a nitrile inner glove and a chemically resistant outer glove (e.g., Viton®, PVA). | Causality : Prevents skin contact, which can cause irritation and potential systemic absorption.[6] Double-gloving is a best practice for highly toxic compounds, as it provides redundancy and allows for the safe removal of the outer, contaminated glove. Always consult the glove manufacturer's permeation data. |
| Body | Flame-retardant laboratory coat. A chemically resistant apron should be worn over the lab coat. | Causality : Protects skin and personal clothing from splashes and contamination. The flame-retardant property addresses the significant fire hazard.[1] |
| Footwear | Closed-toe, non-permeable shoes. | Causality : Protects feet from spills. |
Operational Protocol: A Step-by-Step Guide
Adherence to a strict, repeatable workflow is critical for safety. This protocol minimizes the risk of exposure and accidental release.
Caption: Workflow for Safely Handling 1-(1-Chloroethoxy)-3-methylbutane.
Experimental Protocol Steps:
-
Preparation :
-
Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Confirm the path to the eyewash station and safety shower is clear.
-
Assemble all necessary glassware, reagents, and spill cleanup materials inside the fume hood before introducing the 1-(1-Chloroethoxy)-3-methylbutane.
-
Don PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield, outer gloves.
-
-
Handling :
-
Post-Handling & Disposal :
-
After the procedure is complete, decontaminate all surfaces with an appropriate solvent and wipe down. Dispose of wipes as hazardous waste.
-
Carefully transfer all waste, including contaminated consumables, into a designated and clearly labeled "Halogenated Organic Waste" container.[7]
-
Doff PPE in an order that minimizes contamination: remove outer gloves first, then face shield and goggles, lab coat, and finally inner gloves and respirator.
-
Immediately wash hands and forearms thoroughly with soap and water.
-
Emergency Plans: Spills & Exposure
Spill Response :
-
Small Spill (inside fume hood) : Use an inert absorbent material like sand, silica gel, or a commercial sorbent to contain the spill.[4] Sweep the material into the hazardous waste container using non-sparking tools.[1]
-
Large Spill (or any spill outside a fume hood) : Evacuate the laboratory immediately. Alert personnel in adjacent areas and activate the fire alarm if necessary. Contact your institution's Emergency Response team.
Exposure Protocol :
-
Skin Contact : Immediately remove all contaminated clothing while under a safety shower.[1] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Clean the mouth with water.[4] Seek immediate medical attention.
Waste Disposal: Cradle-to-Grave Responsibility
Improper disposal poses a significant environmental and safety risk.
-
Classification : 1-(1-Chloroethoxy)-3-methylbutane is a halogenated organic compound and must be disposed of as hazardous waste in accordance with all local, state, and federal regulations (e.g., RCRA in the United States).[8]
-
Segregation : Do not mix this waste with non-halogenated solvents.[7] Keep it in a dedicated, compatible, and clearly labeled waste container.
-
Contaminated Materials : All items that come into direct contact with the chemical, including gloves, absorbent pads, and empty containers, are considered hazardous waste and must be disposed of accordingly.[9] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Pickup : Follow your institution's specific procedures for hazardous waste pickup. Ensure containers are tightly sealed and properly labeled before removal.[8]
By integrating these controls, equipment, and procedures into your daily operations, you establish a robust safety framework that protects you, your colleagues, and your research.
References
- Safety Data Sheet (Generic). (n.d.). Generic Safety Data Sheet for related chloroalkanes.
- Safety Data Sheet for 1-Chloro-3-methylbutane. (2025, December 23). Thermo Fisher Scientific.
- Safety Data Sheet for a Flammable Liquid. (2025, November 7). MilliporeSigma. Details precautions for highly flammable liquids, including the use of flame-retardant clothing and grounding.
- Safety Data Sheet for 1-Chloro-3-methylbutane. (2025, September 19). Thermo Fisher Scientific (Alfa Aesar).
- Material Safety Data Sheet for 1,1,1-Trichloroethane. (n.d.). Fisher Scientific.
- Safety Data Sheet for a Flammable Liquid. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet. (2025, March 23). Merck Millipore.
- Personal Protective Equipment Guidance. (2012, June 8). Dow. Provides a framework for selecting PPE based on chemical toxicity and routes of exposure.
- 1-Chloro-3-methylbutane PubChem Entry. (n.d.). PubChem. Provides aggregated GHS classification data from various sources for a similar compound.
- Safety Data Sheet. (2018, January 31). Generic SDS detailing hazards of flammable liquids, including vapor travel and container explosion risk.
- Safety Data Sheet. (n.d.). State Industrial Products. Provides examples of PPE selection (HMIS rating)
- Material Safety Data Sheet. (2010, March 30). Hillyard Industries.
- Handling Chloroform SOP. (n.d.). UMass Lowell.
- How to Safely Dispose of Chloroform. (2025, September 29). Lab Alley. Explains the necessity of professional disposal for halogenated solvents and the dangers of improper methods.
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering. Details federal regulations (RCRA) and institutional procedures for hazardous waste management.
- Application Notes for Handling and Disposal of Hazardous Waste. (2025). Benchchem.
- Chemical Waste Management. (n.d.). University of Texas at Austin Environmental Health & Safety.
- Safety Data Sheet. (n.d.). Merck Millipore. Details multiple hazard statements for a flammable and harmful chemical, including H225, H319, H332, H335, and H336.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Chloro-3-methylbutane | C5H11Cl | CID 7893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. corporate.dow.com [corporate.dow.com]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. uml.edu [uml.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
